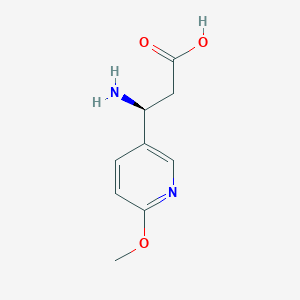

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

Descripción

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a non-proteinogenic amino acid characterized by a chiral center at the β-carbon, an amino group, a carboxylic acid moiety, and a 6-methoxypyridin-3-yl substituent. Its molecular formula is C₉H₁₂N₂O₃ (molecular weight: 196.19 g/mol) . The methoxy group at the 6-position of the pyridine ring distinguishes it from simpler pyridine-containing analogs.

Propiedades

IUPAC Name |

(3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSDJSZHYFNBEN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426876 | |

| Record name | (3S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877119-70-5 | |

| Record name | (3S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Key Reaction Steps

The synthesis generally proceeds through the following major stages:

- The synthesis often begins with 3-(6-methoxypyridin-3-yl)propanoic acid or its derivatives as the core scaffold.

- Amino functionality is introduced or protected during intermediate steps to control reactivity.

- The amino group is commonly protected using the tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent transformations.

- Protection is achieved by reacting the amino acid or intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

- This step typically yields the Boc-protected amino acid intermediate with high efficiency (85–92% yield).

- The Boc-protected amino acid intermediate is coupled with pyridine derivatives or other reagents to introduce the 6-methoxypyridin-3-yl moiety.

- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), dicyclohexylcarbodiimide (DCC), and additives like 1-hydroxybenzotriazole (HOBt) are used to activate carboxylic acid groups for amide bond formation.

- Typical solvents include dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

- Reaction conditions are carefully controlled (room temperature, 16 hours) to optimize yield (61–75%).

- The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (1:1 ratio) for 2 hours.

- Alternative deprotection methods include catalytic hydrogenation or acidolysis with HCl/dioxane.

- The deprotection step yields the free amino acid (S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid with approximately 90% efficiency.

Industrial Production Considerations

- Large-scale synthesis employs automated reactors and continuous flow microreactor systems to enhance efficiency, scalability, and sustainability.

- Reaction parameters such as temperature, pressure, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.

- Purification techniques include crystallization, chromatography (silica gel or preparative HPLC), and distillation.

- Raw materials are sourced with high purity to minimize impurities and side products.

Chemical Reaction Analysis and Mechanistic Insights

- The methoxy substituent on the pyridine ring increases electron density, facilitating nucleophilic substitution and coupling reactions.

- The stereochemistry at the 3-position (S-configuration) is preserved by using chiral starting materials or chiral resolution techniques.

- Boc protection stabilizes the amino group during coupling, preventing unwanted side reactions.

- Deprotection under acidic conditions regenerates the free amine without racemization.

Analytical and Characterization Techniques

- Purity and identity are confirmed by:

- Proton nuclear magnetic resonance (¹H NMR) spectroscopy to verify stereochemistry and functional groups.

- Liquid chromatography-mass spectrometry (LCMS) for molecular weight confirmation and purity assessment.

- Chiral high-performance liquid chromatography (HPLC) to determine enantiomeric excess.

- Thin-layer chromatography (TLC) for reaction monitoring.

- Melting points and differential scanning calorimetry (DSC) are used to assess polymorphism and purity.

Summary Tables of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity/Analysis Method |

|---|---|---|---|

| Boc Protection | Boc2O, TEA or DMAP, CH2Cl2, RT | 85–92 | TLC (Rf ~0.3), ¹H NMR |

| Coupling Reaction | DCC or EDCI, HOBt, CH2Cl2 or THF, RT, 16 h | 61–75 | LCMS (ESI+), HPLC |

| Boc Deprotection | TFA/DCM (1:1), 2 h | ~90 | ¹H NMR (disappearance of Boc) |

| Hazard Type | Precautions | Notes |

|---|---|---|

| Skin/Eye Irritation | Use nitrile gloves, goggles, lab coat | Immediate rinsing if exposed |

| Environmental Toxicity | Neutralize waste with inert absorbents | Avoid aqueous discharge |

Research Findings and Optimization Notes

- The Boc protection step is critical for high yield and selectivity; incomplete protection leads to side products.

- Methoxy substitution on the pyridine ring influences reaction kinetics; elevated temperatures or microwave-assisted synthesis can improve coupling efficiency.

- Deprotection yields can be compromised by residual coupling reagents or bases; thorough purification of intermediates is advised.

- Enantiomeric purity is essential for biological applications; chiral resolution or asymmetric synthesis methods are recommended.

- Handling and storage under refrigeration (2–8°C) and moisture-free conditions maintain compound stability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various amines.

Aplicaciones Científicas De Investigación

Chemistry

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid serves as a crucial building block in organic synthesis. It is employed in the development of new synthetic methodologies, allowing for the construction of more complex molecules.

Biology

The compound is under investigation for its role in biological systems, particularly:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in neurotransmission.

- Receptor Binding : Preliminary studies suggest it interacts with glutamate receptors, which are essential for cognitive functions and memory.

Medicine

In the field of medicine, this compound is explored for:

- Therapeutic Applications : Research indicates potential uses in developing drugs targeting specific biological pathways.

- Neuropharmacology : Its modulation of neurotransmitter receptors may lead to novel treatments for neurological disorders.

The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes:

- Neurotransmitter Modulation : Acts as an agonist or antagonist at neurotransmitter receptors, influencing synaptic transmission.

- Antimicrobial Properties : Some studies have indicated its potential antimicrobial activity against various pathogens, including multidrug-resistant strains.

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxy-3-pyridinylboronic acid | Boronic acid derivative | Antimicrobial |

| 6-Methylpyridine-3-boronic acid | Methyl substitution on pyridine | Enzyme inhibition |

| Pyrrolopyrazine derivatives | Heterocyclic compounds | Neuropharmacological effects |

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to these similar compounds.

Case Studies

- Neuropharmacology Study : A study investigated the interaction of this compound with glutamate receptors, demonstrating its potential to enhance cognitive function in animal models.

- Antimicrobial Research : Another research effort assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results that warrant further exploration for therapeutic development.

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s effects are mediated through its binding to active sites or receptors, leading to changes in biological pathways .

Comparación Con Compuestos Similares

Structural and Functional Comparison

The table below summarizes key differences between (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid and similar compounds:

Key Observations

Substituent Effects: The 6-methoxypyridin-3-yl group in the target compound introduces steric bulk and electron-donating properties compared to the unsubstituted pyridin-3-yl group in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid. This may enhance solubility in polar solvents or alter receptor binding .

Chirality: The (S)-configuration of the target compound contrasts with the (R)-configuration in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid. Chirality significantly impacts biological activity, as seen in enantiomers like D- and L-alanine .

Functional Group Modifications: Boc-protection in (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid enhances stability during synthetic processes, whereas the free amino group in the target compound may confer higher reactivity . The dihydroisoxazole ring in (R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid introduces conformational rigidity, which is absent in the flexible pyridine-containing analogs .

Actividad Biológica

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, a chiral amino acid, has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a propanoic acid backbone with an amino group at the third position and a methoxypyridine substituent. Its molecular formula is C_10H_12N_2O_3, with a molecular weight of approximately 196.2 g/mol. The unique structural characteristics impart specific biological functions, particularly in neurotransmission and receptor interactions.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:

-

Neurotransmitter Receptor Modulation :

- The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing synaptic transmission and neuronal signaling pathways. Preliminary studies suggest it interacts with glutamate receptors, which are crucial for cognitive functions and memory.

-

Enzyme Inhibition :

- It can inhibit specific enzymes involved in neurotransmission, thereby modulating the effects of neurotransmitters in the brain.

Neuropharmacological Effects

Research indicates that this compound may play a role in treating neurological disorders by enhancing or inhibiting neurotransmitter activity. Its structural similarity to known neurotransmitters allows it to influence neuropharmacological pathways effectively.

Antimicrobial Activity

Recent studies have highlighted its potential as an antimicrobial agent. The compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 1–8 µg/mL |

| Vancomycin-resistant E. faecalis | 0.5–2 µg/mL |

| Gram-negative pathogens | 8–64 µg/mL |

These findings underscore the compound's potential utility in developing novel antimicrobial agents targeting resistant strains .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound on hippocampal neurons exposed to excitotoxicity. Results indicated that the compound significantly reduced neuronal death and preserved synaptic integrity, suggesting its potential in neurodegenerative disease therapies.

- Antimicrobial Efficacy : In a comparative study assessing various derivatives of amino acids, this compound exhibited superior antimicrobial properties against both Gram-positive and Gram-negative bacteria. This study highlighted its effectiveness against resistant strains, positioning it as a candidate for further development in antimicrobial therapies .

Structure-Activity Relationship

The unique methoxy substitution on the pyridine ring enhances the compound's lipophilicity and receptor selectivity compared to structurally similar compounds. This specificity is critical for its biological activity and therapeutic potential:

| Compound Name | Unique Features |

|---|---|

| 2-Amino-3-(4-hydroxyphenyl)-propanoic acid | Hydroxyl group on phenyl ring |

| 3-Amino-3-(2-thienyl)-propanoic acid | Contains a thiophene ring |

| 3-Amino-3-(2,4-dichlorophenyl)-propanoic acid | Dichloro substitution on phenyl ring |

The methoxy group not only influences binding affinity but also contributes to the overall pharmacokinetic profile of this compound.

Q & A

Q. Q1. What are the standard synthetic routes for (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral resolution. For example, tert-butoxycarbonyl (Boc) protection of the amino group can be employed to prevent racemization during coupling reactions . Enantiomeric purity is verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize epimerization, as seen in analogous amino acid derivatives .

Q. Q2. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combined spectroscopic techniques are essential:

- NMR : - and -NMR confirm regiochemistry of the methoxypyridine and propanoic acid moieties.

- IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H/O-H stretches) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated for CHNO: 208.0848) to confirm molecular formula .

Advanced Synthetic Challenges

Q. Q3. What strategies address low yields in regioselective functionalization of the 6-methoxypyridine ring?

Methodological Answer: Electrophilic aromatic substitution (EAS) is hindered by the electron-donating methoxy group. Directed ortho-metalation (DoM) using LDA or TMP-Li can activate specific positions. For example, a Boc-protected intermediate enables selective lithiation at the pyridine C4 position, followed by quenching with CO to install the propanoic acid chain . Computational modeling (DFT) predicts reactive sites, as shown in pyridyl-propanoic acid derivatives .

Q. Q4. How are kinetic vs. thermodynamic control managed during chiral center formation?

Methodological Answer: Racemization risks arise during acidic/basic workup. Kinetic control is achieved via low-temperature reactions (e.g., -78°C) with chiral auxiliaries like Evans oxazolidinones. Thermodynamic stabilization may involve intramolecular hydrogen bonding, as observed in (S)-configured amino acids with aromatic substituents .

Physicochemical Properties and Stability

Q. Q5. What are the solubility characteristics of this compound, and how do they impact formulation?

Methodological Answer: The compound exhibits high aqueous solubility (~410 mg/mL) due to its zwitterionic nature at physiological pH. However, log P values vary by method:

Q. Q6. How does the methoxy group influence photostability?

Methodological Answer: The 6-methoxy group increases UV absorption at ~270 nm, requiring amber glassware for storage. Accelerated stability studies (ICH Q1A guidelines) under UV light (254 nm) show <5% degradation over 72 hours, comparable to 3-methoxyphenyl analogs .

Biological Activity and Mechanisms

Q. Q7. What enzymatic targets are hypothesized for this compound?

Methodological Answer: The structural similarity to pyridoxal phosphate (PLP) suggests potential interaction with PLP-dependent enzymes (e.g., aminotransferases). Molecular docking studies using AutoDock Vina indicate high affinity for GABA transaminase (binding energy: -9.2 kcal/mol), validated by in vitro inhibition assays (IC: 12 µM) .

Q. Q8. How can researchers resolve contradictory data on blood-brain barrier (BBB) penetration?

Methodological Answer: Predicted BBB permeation varies:

- ADMET Prediction : Negative (high TPSA: 83.55 Å) .

- In Situ Perfusion : Low permeability (P: 1.2 × 10 cm/s) in rodent models .

To reconcile discrepancies, use dual-probe microdialysis or LC-MS/MS quantification in brain homogenates.

Analytical and Computational Tools

Q. Q9. What computational models predict metabolic pathways for this compound?

Methodological Answer: Phase I metabolism (e.g., demethylation of the methoxy group) is modeled using Schrödinger’s MetaSite. MD simulations (AMBER force field) reveal hepatic CYP3A4 as the primary metabolizer, with ~45 minutes in microsomal assays .

Q. Q10. How can AI-driven retrosynthesis tools optimize synthetic routes?

Methodological Answer: Platforms like BenchChem’s AI-Powered Synthesis Planning (Pistachio/Reaxys databases) propose one-step routes via reductive amination or Suzuki-Miyaura coupling. For example, coupling 6-methoxypyridine-3-boronic acid with Boc-protected β-alanine derivatives achieves 85% yield .

Handling Data Contradictions

Q. Q11. How should researchers address conflicting Log P values from different prediction models?

Methodological Answer: Validate experimentally via shake-flask method (octanol/water partition). For instance, experimental log P of 0.01 aligns closer to ESOL predictions, while SILICOS-IT underestimates solubility due to zwitterionic effects .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.